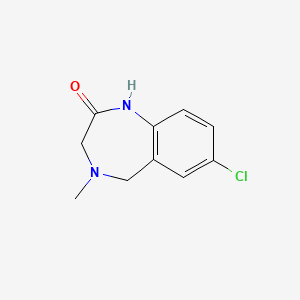
13-Oxyingenol dodecanoat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxyingenol dodecanoate is a derivative of ingenol, a compound extracted from the traditional Chinese medicinal plant Euphorbia kansui. This compound has garnered attention due to its potent cytotoxic properties, particularly against chronic myeloid leukemia K562 cells . It has shown the ability to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxyingenol dodecanoate involves several steps, including a ring-closing olefin metathesis reaction and a Mislow–Evans-type [2,3]-sigmatropic rearrangement . These reactions are crucial for constructing the highly strained inside-outside framework of the compound and introducing the hydroxy group at C5 stereoselectively .
Industrial Production Methods
While specific industrial production methods for 13-Oxyingenol dodecanoate are not extensively documented, the compound is typically prepared through standard chemical transformations from extracts of Euphorbia kansui . This process involves the isolation of ingenol derivatives followed by chemical modifications to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
13-Oxyingenol dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 13-Oxyingenol dodecanoate include olefin metathesis catalysts, sigmatropic rearrangement reagents, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 13-Oxyingenol dodecanoate include various derivatives with enhanced cytotoxic properties . These derivatives are often evaluated for their potential as anticancer agents and other therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 13-Oxyingenol dodecanoate involves the induction of mitochondrial apoptosis and the caspase-dependent decrease of Akt protein levels in cancer cells . The compound disrupts the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis . Additionally, the activation of ERK by 13-Oxyingenol dodecanoate plays a protective role in its stimulation .
Comparison with Similar Compounds
Similar Compounds
Ingenol: The parent compound from which 13-Oxyingenol dodecanoate is derived.
Ingenol-3-angelate: Another ingenol derivative with potent anticancer properties.
Ingenol-5-hexanoate: A synthetic analog of ingenol with similar biological activities.
Uniqueness
13-Oxyingenol dodecanoate stands out due to its specific structural modifications, which enhance its cytotoxic properties and make it a valuable lead compound for drug development . Its ability to induce apoptosis through novel mechanisms further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H50O7 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |
InChI Key |
FEZDDYPHEHMXLF-TUYTYIEPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)




![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)




